3-CHLORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
3-Chloro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide: is a complex organic compound that features a sulfonamide group, a piperidine ring, and various substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the introduction of the sulfonamide group, the piperidine ring, and the various substituents on the benzene ring. Common synthetic methods include:
Chlorination: Introduction of the chlorine atom using Cl₂/FeCl₃.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Sulfonation: Introduction of the sulfonamide group using SO₃/H₂SO₄.
Piperidine Introduction: Coupling of the piperidine ring through a carbonylation reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This might include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The piperidine ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3-chloro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group and a piperidine ring. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-18-10-9-16(13-17(18)20)27(24,25)21-15-7-5-14(6-8-15)19(23)22-11-3-2-4-12-22/h5-10,13,21H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSLXDSMQRVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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